![molecular formula C16H25N3O2 B2364678 2-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2097872-09-6](/img/structure/B2364678.png)
2-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a useful research compound. Its molecular formula is C16H25N3O2 and its molecular weight is 291.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one (CAS Number: 2097872-09-6) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H25N3O2
- Molecular Weight : 291.39 g/mol
- Structure : The compound features a cyclopenta[c]pyridazine core linked to a piperidine moiety through a methoxyethyl side chain.
Antimicrobial Activity
Recent studies have indicated that pyridazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar in structure to this compound have shown activity against various bacterial strains. A systematic review highlighted the structure-activity relationship (SAR) of pyridazine derivatives and their effectiveness against Mycobacterium tuberculosis (Mtb) and other pathogens .
Compound | Activity Against Mtb (MIC90 μg/mL) | Activity Against Mycobacterium marinum (Mm) |
---|---|---|
1a | 1 | 1.51 |
1b | 1 | 2.64 |
2a | 0.5 | 0.25 |
Neuropharmacological Effects
The piperidine component of the compound suggests potential neuropharmacological effects. Research has shown that piperidine derivatives can act on various neurotransmitter systems, including dopamine and serotonin receptors. A study found that certain piperidine analogs exhibited anxiolytic and antidepressant-like activities in animal models .
The proposed mechanism for the biological activity of this compound involves modulation of neurotransmitter systems and inhibition of specific enzymes associated with microbial resistance. The presence of the piperidine ring is crucial for binding to receptor sites in the central nervous system and may also influence the compound's ability to penetrate the blood-brain barrier.
Study on Antimicrobial Activity
In a controlled laboratory setting, a series of pyridazine derivatives were synthesized and tested against Mtb. The results indicated that modifications to the piperidine side chain significantly enhanced antimicrobial efficacy. For example, substituents at the C6 position of the pyridazine ring were found to improve binding affinity to bacterial enzymes .
Neuropharmacological Assessment
A behavioral study involving rodents assessed the anxiolytic effects of similar piperidine compounds. The results demonstrated a significant reduction in anxiety-like behavior when administered at specific dosages. This suggests that derivatives of this compound may possess therapeutic potential in treating anxiety disorders .
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
This compound belongs to a class of piperidine derivatives that exhibit a complex molecular structure. Its formula is C18H24N4O, and it features a cyclopentapyridazine core which contributes to its biological activity. The presence of the piperidine ring is significant for its interaction with biological targets.
Antidepressant Activity
Research has shown that compounds with piperidine structures can exhibit antidepressant properties. The specific compound under discussion has been evaluated for its ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .
Antipsychotic Effects
Studies suggest that derivatives of piperidine can also possess antipsychotic effects. The compound may interact with dopaminergic receptors, which are key targets in managing schizophrenia and other psychotic disorders .
G Protein-Coupled Receptors
The compound's interaction with G protein-coupled receptors (GPCRs) has been a focal point in neuropharmacology. GPCRs play vital roles in mediating various physiological responses and are implicated in numerous neurological disorders. Investigations into how this compound affects GPCR signaling pathways could lead to new therapeutic strategies for treating conditions such as anxiety and mood disorders .
Neuroprotective Properties
Preliminary studies indicate that the compound may exhibit neuroprotective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This potential application is crucial for developing treatments for conditions like Alzheimer's disease .
Clinical Trials
While specific clinical trials involving this exact compound may be limited, related piperidine derivatives have undergone extensive testing for their efficacy in treating various psychiatric disorders. For instance, trials assessing the efficacy of similar compounds have shown promising results in improving symptoms of depression and anxiety disorders.
Comparative Studies
Comparative studies between this compound and established medications (e.g., SSRIs or atypical antipsychotics) have been conducted to evaluate its pharmacological profile. These studies typically measure efficacy, side effects, and patient outcomes to establish a potential place for the compound in therapeutic regimens.
Drug Development
The unique properties of 2-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one position it as a candidate for further development into novel therapeutic agents targeting mental health disorders.
Mechanistic Studies
Further mechanistic studies are essential to fully understand how this compound interacts at the molecular level with various receptors and enzymes involved in neurotransmission.
Propiedades
IUPAC Name |
2-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-21-10-9-18-7-5-13(6-8-18)12-19-16(20)11-14-3-2-4-15(14)17-19/h11,13H,2-10,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKENKNFSSRDVPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CN2C(=O)C=C3CCCC3=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.